Product packaging for 3-(5-Methylthiophen-2-yl)butanoic acid(Cat. No.:)

3-(5-Methylthiophen-2-yl)butanoic acid

Cat. No.: B13627059
M. Wt: 184.26 g/mol
InChI Key: LMNSQGGOBMMHAN-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-yl)butanoic acid (CAS 1513082-64-8) is a high-purity chemical compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . Its structure consists of a butanoic acid chain substituted with a 5-methylthiophen-2-yl group, a scaffold frequently explored in medicinal and materials chemistry research. Compounds featuring a thiophene ring linked to a carboxylic acid functional group are of significant interest as synthetic intermediates and building blocks for the development of pharmaceuticals and organic materials . For instance, structurally similar bisthiophenic acids have been successfully synthesized from biomass-derived levulinic acid, highlighting the relevance of this chemical class in the development of sustainable processes and materials . As a reagent, it can be used in coupling reactions, metal-catalyzed cross-couplings, and as a precursor for more complex molecules. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment, following standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2S B13627059 3-(5-Methylthiophen-2-yl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

3-(5-methylthiophen-2-yl)butanoic acid

InChI

InChI=1S/C9H12O2S/c1-6(5-9(10)11)8-4-3-7(2)12-8/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

LMNSQGGOBMMHAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 3 5 Methylthiophen 2 Yl Butanoic Acid

Established Synthetic Pathways for 3-(5-Methylthiophen-2-yl)butanoic Acid

Established synthetic routes to molecules structurally related to this compound often rely on well-understood transformations, providing a foundation for its synthesis. These methods, while reliable, may involve multiple steps and the use of stoichiometric reagents.

Strategies involving directed alkylation reactions

Directed alkylation presents a plausible and straightforward approach to the synthesis of this compound. This strategy typically involves the generation of a nucleophilic thiophene (B33073) species that can react with an electrophilic butanoic acid synthon. A common method for a similar compound, (S)-3-(thiophen-2-ylthio)butanoic acid, involves the reaction of a brominated butanoic acid derivative with a thiophenethiol under basic conditions. evitachem.com Adapting this to the target molecule, one could envision a pathway starting with 5-methyl-2-lithiothiophene, generated by the deprotonation of 2-methylthiophene (B1210033), followed by reaction with a suitable four-carbon electrophile.

An alternative directed alkylation could involve the Friedel-Crafts acylation of 2-methylthiophene with a derivative of succinic anhydride (B1165640), followed by reduction and subsequent manipulation of the resulting functional groups to yield the desired butanoic acid side chain.

Table 1: Illustrative Directed Alkylation Approach for a Thiophene Derivative

Reactant 1Reactant 2Reagents and ConditionsProductReference
(S)-3-bromobutanoic acidThiophen-2-thiolSodium hydride or potassium carbonate in DMF or THF(S)-3-(Thiophen-2-ylthio)butanoic acid evitachem.com

This table illustrates a reaction for a structurally related compound, as direct literature for the target molecule is not available.

Approaches utilizing organometallic coupling reactions

Organometallic coupling reactions offer a powerful tool for the formation of the C-C bond between the thiophene ring and the butanoic acid side chain. A potential strategy would involve the preparation of an organometallic derivative of 2-methylthiophene, such as a Grignard reagent or an organozinc compound, followed by a cross-coupling reaction with a halo-substituted butanoic acid ester. For instance, 2-bromo-5-methylthiophene (B1266114) could be converted to its Grignard reagent and then coupled with a derivative of 4-halobutanoic acid in the presence of a suitable catalyst.

The Sonogashira coupling, while typically used for forming C-C triple bonds, can be adapted for the synthesis of functionalized thiophenes, which can then be further elaborated to the desired product. beilstein-journals.org

Table 2: Representative Organometallic Coupling for Thiophene Functionalization

Thiophene DerivativeCoupling PartnerCatalyst SystemProduct TypeReference
2,5-dibromothiopheneIndium organometallicsPalladium catalystUnsymmetrical 2,5-disubstituted thiophenes rsc.org

This table provides an example of organometallic coupling for thiophene functionalization, which could be adapted for the synthesis of the target molecule.

Multi-step syntheses from commercially available precursors

A multi-step synthesis provides a versatile, albeit longer, route to this compound starting from readily available precursors. A plausible sequence could begin with the halogenation of 2-methylthiophene, for example, bromination at the 5-position. The resulting 2-bromo-5-methylthiophene can then undergo a metal-halogen exchange to form a lithiated species. This nucleophile can then be reacted with a suitable electrophile, such as crotonaldehyde, to introduce the carbon backbone of the side chain. Subsequent oxidation of the resulting alcohol and aldehyde functionalities would yield the desired carboxylic acid.

Another multi-step approach could involve the acylation of 2-methylthiophene with a butanoyl derivative, followed by a series of reduction and functional group interconversion steps to arrive at the final product. The development of such routes for substituted thiophenes has been a subject of interest, particularly for the preparation of building blocks for new materials and pharmaceuticals. beilstein-journals.org

Novel and Sustainable Synthetic Approaches towards this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These approaches prioritize the use of catalytic systems and adherence to the principles of green chemistry.

Catalytic methods for C-C and C-S bond formation in the synthesis of this compound

Modern catalytic methods offer highly efficient and selective ways to form the key bonds in this compound. Palladium-catalyzed cross-coupling reactions are particularly well-suited for the direct functionalization of C-H bonds in thiophenes, which can streamline the synthesis by avoiding the pre-functionalization of the thiophene ring. nih.gov For instance, a direct arylation or alkylation of 2-methylthiophene at the 5-position with a suitable butanoic acid derivative could be envisioned.

For the formation of the thiophene ring itself (the C-S bonds), catalytic methods involving the cyclization of functionalized alkynes have been developed. mdpi.com While this would represent a more fundamental synthesis of the thiophene core, it highlights the power of catalysis in constructing the heterocyclic system.

Table 3: Examples of Catalytic C-C Bond Formation on Thiophenes

Reaction TypeCatalystReactantsKey Bond FormedReference
Direct Vicinal DifunctionalizationPalladium/NorborneneThiophene, Aryl Halide, AlkeneC4-Aryl, C5-Alkenyl nih.gov
C-H Activation/CouplingPalladiumAromatic compound, AlkeneC-C organic-chemistry.org

This table showcases modern catalytic methods that could be conceptually applied to the synthesis of the target compound.

Green chemistry principles applied to the synthesis of this compound

The application of green chemistry principles to the synthesis of thiophene derivatives aims to reduce the environmental impact of chemical processes. nih.govbenthamdirect.com For the synthesis of this compound, several green strategies could be employed.

One-pot syntheses, which combine multiple reaction steps into a single operation, can significantly reduce waste and improve efficiency. nih.gov For example, a one-pot reaction involving the in-situ generation of a thiophene precursor followed by its functionalization could be a greener alternative to a traditional multi-step route.

The use of environmentally benign solvents, such as water or ethanol, is another key aspect of green chemistry. nih.govrsc.org Research has shown that some reactions for the synthesis of thiophenes can be successfully carried out in greener solvents, minimizing the reliance on hazardous organic solvents. nih.gov Furthermore, metal-free synthetic methodologies are being explored to avoid the toxicity and cost associated with heavy metal catalysts. nih.gov The use of solid acid catalysts, which can be easily recovered and reused, also aligns with green chemistry principles.

Table 4: Green Chemistry Approaches in Thiophene Synthesis

Green Chemistry PrincipleApplication in Thiophene SynthesisExampleReference
Use of Safer SolventsReplacement of halogenated solvents with ethanol.Halogenation of thiophenes in ethanol. nih.gov
Atom EconomyOne-pot multi-component reactions.Gewald reaction for polysubstituted thiophenes. nih.gov
CatalysisUse of reusable solid acid catalysts.Not specified for this exact reaction, but a general principle.
Metal-Free ReactionsAvoiding heavy metal catalysts.Synthesis of thiophenes using elemental sulfur. nih.gov

Continuous flow reaction methodologies for scaled-up synthesis of this compound.

The transition from batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of chemical compounds, offering enhanced safety, consistency, and scalability. For the synthesis of this compound, continuous flow methodologies can be applied to key reaction steps to improve efficiency and control. In a typical flow setup, reactants are pumped through a network of tubes and passed through reactors where conditions such as temperature, pressure, and mixing are precisely controlled. semanticscholar.org

This approach minimizes the volume of reactive intermediates at any given time, thereby improving the safety profile, particularly for exothermic reactions. The high surface-area-to-volume ratio in microreactors or packed-bed columns allows for superior heat transfer compared to large batch vessels, preventing thermal runaway and reducing the formation of impurities. semanticscholar.org Key parameters such as residence time—the duration reactants spend in the reactor—and flow rate can be finely tuned to maximize conversion and selectivity. mdpi.com For a multi-step synthesis, individual flow modules can be connected in sequence, enabling a "telescoped" process that avoids the need for isolation and purification of intermediates, significantly reducing production time and waste. uc.pt

While specific continuous flow processes for this compound are not extensively detailed in the literature, principles from the synthesis of other carboxylic acids and thiophene derivatives can be applied. mdpi.commdpi.com For instance, a key bond-forming reaction, such as the alkylation of a 2-methylthiophene derivative, could be performed in a heated flow coil, followed by an in-line quenching and liquid-liquid extraction module. semanticscholar.org

Table 1: Hypothetical Continuous Flow Parameters for a Key Synthetic Step

ParameterRangePurpose
Flow Rate 0.1 - 10 mL/minControls residence time and throughput.
Residence Time 30 sec - 30 minOptimized to ensure complete reaction conversion. mdpi.com
Temperature 25°C - 150°CPrecisely controlled to increase reaction rate and selectivity. mdpi.com
Pressure 1 - 10 barCan be used to run reactions above the solvent's boiling point.
Reactor Type Packed-Bed / CoilChoice depends on whether a heterogeneous catalyst is used. mdpi.com

This methodology ensures high reproducibility and facilitates rapid process optimization through automated systems, making it an attractive strategy for the industrial-scale synthesis of this compound. uliege.be

Stereoselective Synthesis of Enantiomeric Forms of this compound.

This compound possesses a chiral center at the C3 position of the butanoic acid chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-3-(5-Methylthiophen-2-yl)butanoic acid and (R)-3-(5-Methylthiophen-2-yl)butanoic acid. As the biological activity of chiral molecules often resides in a single enantiomer, methods to selectively synthesize one form over the other are of paramount importance. wikipedia.org Stereoselective synthesis strategies are broadly categorized into asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer. mdpi.com This approach is highly efficient as the catalyst can generate a large quantity of chiral product. For the synthesis of chiral this compound, a potential route could involve the asymmetric hydrogenation of a corresponding unsaturated precursor, such as 3-(5-methylthiophen-2-yl)but-2-enoic acid, using a chiral transition metal complex (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands).

Another strategy is the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated ester. Various chiral catalysts, including organocatalysts and metal complexes, have been developed to promote such reactions with high enantioselectivity. mdpi.com The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. mdpi.com While specific applications to this target molecule are not widely documented, the principles of asymmetric catalysis provide a powerful framework for its enantioselective production.

The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the synthetic precursor to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This auxiliary is later removed to yield the enantiomerically enriched product and can often be recovered for reuse. sigmaaldrich.com

A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a butanoyl precursor to form an N-acyl oxazolidinone. wikipedia.org The bulky groups on the auxiliary create a sterically hindered environment, forcing an incoming electrophile (e.g., a 5-methyl-2-thienyl derivative) to approach from a specific face, thereby establishing the desired stereocenter with high diastereoselectivity. scielo.org.mx After the key bond-forming step, the auxiliary is cleaved, typically via hydrolysis, to release the chiral this compound. Sulfur-based chiral auxiliaries, like 1,3-thiazolidine-2-thiones, have also proven effective in similar transformations, in some cases offering superior diastereoselectivity compared to their oxazolidinone counterparts. scielo.org.mxresearchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryAuxiliary ClassTypical ApplicationCleavage Method
(S)-4-Benzyl-2-oxazolidinone Evans AuxiliaryAsymmetric alkylation, aldol (B89426) reactions. wikipedia.orgLiOH / H₂O₂
(1R,2S)-(-)-Ephedrine Amino Alcohol DerivativeAsymmetric alkylation. sigmaaldrich.comAcid/Base Hydrolysis
Camphorsultam Sulfonamide-basedMichael additions, Diels-Alder reactions. wikipedia.orgReductive or Hydrolytic
(R)-(+)-2-Methyl-2-propanesulfinamide Ellman's AuxiliarySynthesis of chiral amines. sigmaaldrich.comAcidic Cleavage

This method provides a robust and predictable way to control stereochemistry during the synthesis of chiral carboxylic acids.

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Investigations.

The synthesis of isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), is essential for various scientific investigations, including metabolic studies and reaction mechanism analysis. For this compound, deuteration can be targeted at either the thiophene ring or the butanoic acid side chain.

A direct and efficient method for deuterating the thiophene ring is through a silver-catalyzed hydrogen/deuterium (H/D) exchange reaction. osti.gov This process can introduce deuterium atoms at the β-positions of the thiophene ring using heavy water (D₂O) as the deuterium source, often without the need for directing groups. osti.gov The reaction conditions are typically mild and tolerate a range of functional groups, making this a viable strategy for the late-stage deuteration of the target molecule or its precursors. osti.gov

Labeling the butanoic acid chain would likely require a different approach, starting with isotopically labeled building blocks. For example, the synthesis could start from a deuterated version of a butanoic acid derivative, which would then be coupled with the 5-methylthiophene moiety to construct the final labeled molecule.

Yield Optimization and Purity Enhancement in Synthetic Procedures for this compound.

Maximizing the chemical yield and ensuring high purity are critical objectives in any synthetic process. For this compound, this involves the systematic optimization of all reaction parameters and the implementation of effective purification protocols. Drawing from methodologies used for analogous compounds like (S)-3-(thien-2-ylthio)butyric acid, several key parameters can be targeted for optimization. google.comgoogle.com

Reaction Conditions:

Solvent: The choice of solvent can dramatically affect reaction rates and selectivity. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used, sometimes in combination with co-solvents like formamide (B127407) to improve the solubility of reactants. google.comgoogle.com

Temperature: Reaction temperature must be carefully controlled. Some steps may require cooling (e.g., 0-5°C) to prevent side reactions, while others may need heating (e.g., 41-45°C) to ensure a reasonable reaction rate. google.com

Reaction Time: Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, ensuring complete conversion of starting materials without significant product degradation. google.com For similar reactions, times can range from 2 to 4 hours. google.com

Reagents and Stoichiometry: The precise ratio of reactants and the choice of base (e.g., triethylamine) or catalyst are crucial for driving the reaction to completion and minimizing waste. google.com

Purity Enhancement: Following the reaction, the crude product must be purified. Standard procedures include aqueous workup to remove inorganic salts and water-soluble impurities, followed by extraction into an organic solvent. Further purification is typically achieved through column chromatography on silica (B1680970) gel. The purity of the final product can be assessed using HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. For chiral compounds, enantiomeric purity is often determined by chiral HPLC analysis, sometimes after converting the acid into a suitable derivative, such as a 3,5-dimethylanilide. google.com

Table 3: Parameters for Optimization in the Synthesis of Thienylbutanoic Acids

ParameterVariableImpact on OutcomeReference Example
Solvent System THF vs. THF/FormamideSolubility, Reaction RateSynthesis of (S)-3-(thien-2-ylthio)butyric acid. google.com
Temperature 20-25°C vs. 41-45°CRate, Selectivity, Impurity ProfileControlled heating reduced reaction time from days to hours. google.com
Base Triethylamine vs. Li⁺ saltSalt formation, NucleophilicityUsed to deprotonate 2-mercaptothiophene. google.com
Reaction Time 2-5 hoursYield, Product DegradationMonitored by HPLC to determine endpoint. google.com
Purification Chromatography / RecrystallizationFinal Product PurityEssential for removing unreacted starting materials and byproducts.

Through meticulous optimization of these parameters, the synthesis of this compound can be rendered more efficient, cost-effective, and reproducible.

Chemical Reactivity, Transformation Mechanisms, and Derivatives of 3 5 Methylthiophen 2 Yl Butanoic Acid

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Moiety in 3-(5-Methylthiophen-2-yl)butanoic Acid

The thiophene ring is significantly more reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609), a consequence of the sulfur atom's ability to stabilize the cationic intermediate through resonance. pearson.com The substitution pattern on this compound is directed by the two substituents already present on the ring: the methyl group at the C5 position and the 3-butanoic acid group at the C2 position. Both are alkyl groups, which are generally activating and direct incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, this corresponds to the adjacent vacant positions, C3 and C4.

The regioselectivity of electrophilic substitution on the 2,5-disubstituted thiophene ring of this compound is determined by the directing effects of the existing substituents. The C2-butanoic acid substituent directs electrophiles to the C3 position, while the C5-methyl group directs to the C4 position. Since both are activating groups, a mixture of products is expected. The precise ratio of the 3-substituted to the 4-substituted product would depend on the specific reaction conditions and the nature of the electrophile.

Halogenation: Reaction with electrophilic halogenating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) is expected to proceed readily under mild conditions, yielding a mixture of 3-(3-bromo-5-methylthiophen-2-yl)butanoic acid and 3-(4-bromo-5-methylthiophen-2-yl)butanoic acid. The reaction mechanism involves the attack of the thiophene π-electron system on the electrophilic halogen, forming a resonance-stabilized carbocation intermediate (a σ-complex), followed by the loss of a proton to restore aromaticity.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the thiophene ring. This reaction is also expected to yield a mixture of the 3-nitro and 4-nitro derivatives. The conditions for nitrating activated thiophene rings must be carefully controlled to prevent oxidation of the sulfur atom or other side reactions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Electrophile (E+) Predicted Major Products
Halogenation Br⁺ 3-(3-Bromo-5-methylthiophen-2-yl)butanoic acid and 3-(4-Bromo-5-methylthiophen-2-yl)butanoic acid
Nitration NO₂⁺ 3-(5-Methyl-3-nitrothiophen-2-yl)butanoic acid and 3-(5-Methyl-4-nitrothiophen-2-yl)butanoic acid
Acylation RCO⁺ 3-(3-Acyl-5-methylthiophen-2-yl)butanoic acid and 3-(4-Acyl-5-methylthiophen-2-yl)butanoic acid

Friedel-Crafts Acylation: The introduction of an acyl group onto the thiophene ring is achieved via the Friedel-Crafts acylation reaction. This involves treating the substrate with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org The electrophile is the acylium ion (RCO⁺), which is generated from the acyl halide and the Lewis acid.

The mechanism proceeds in two main steps:

Attack on the electrophile: The π-electrons of the thiophene ring attack the acylium ion. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation. Attack at C3 or C4 leads to distinct intermediates.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

The acyl group is a deactivating group, which prevents polyacylation. The resulting acylthiophenes are valuable intermediates for further synthesis.

Sulfonation: Sulfonation involves the reaction with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group. The electrophile is sulfur trioxide (SO₃). The mechanism is similar to other electrophilic aromatic substitutions. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with dilute aqueous acid. mnstate.edu This property allows the sulfonyl group to be used as a temporary blocking group to direct other electrophiles to a desired position.

Transformations Involving the Butanoic Acid Side Chain of this compound

The butanoic acid side chain provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The carboxyl group (-COOH) is the site of several fundamental organic reactions.

Esterification: The most common method for converting the carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comquora.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction towards the ester product. masterorganicchemistry.com

Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally inefficient. The carboxyl group must first be "activated." A common method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to facilitate amide bond formation under milder conditions.

Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids.

Table 2: Common Derivatization Reactions of the Carboxyl Group

Reaction Reagents Product Functional Group
Esterification R'OH, H⁺ (e.g., H₂SO₄) Ester (-COOR')
Amidation 1. SOCl₂2. R'R''NH Amide (-CONR'R'')

Alpha-Carbon Functionalization: Reactions at the α-carbon (the carbon adjacent to the carboxyl group) typically require the formation of an enolate intermediate. This is challenging in the presence of the acidic carboxylic proton. Therefore, the carboxyl group is usually protected as an ester first. The resulting ester can then be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate an enolate, which can then react with various electrophiles (e.g., alkyl halides) to introduce substituents at the α-position.

Cyclization Pathways: Intramolecular reactions involving both the thiophene ring and the butanoic acid side chain can lead to the formation of new ring systems. A notable example is an intramolecular Friedel-Crafts acylation. If the carboxylic acid is converted to its acyl chloride, the electrophilic acylium ion can be attacked by the nucleophilic thiophene ring. Depending on which position on the thiophene ring attacks (C3), this reaction could lead to the formation of a new six-membered ring fused to the thiophene core, resulting in a tetrahydrothienopyranone system. The feasibility of such a cyclization depends on the length and flexibility of the side chain, which in this case is suitable for forming a stable six-membered ring.

Nucleophilic Reactivity and Additions to this compound Systems

The electron-rich nature of the thiophene ring makes it generally unreactive towards nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) on the ring to activate it for nucleophilic attack, which are absent in this molecule. nih.gov

The molecule itself, however, possesses nucleophilic character. The thiophene ring acts as a nucleophile in the electrophilic substitution reactions described above. Furthermore, deprotonation of the carboxylic acid group with a base yields a carboxylate anion. This carboxylate is a good nucleophile and can participate in SN2 reactions with alkyl halides to form esters, providing an alternative to the Fischer esterification method.

Addition reactions to the thiophene ring are energetically unfavorable as they would result in the loss of aromatic stabilization. Such reactions are rare and typically require harsh conditions or specialized reagents.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Benzene
Bromine
N-bromosuccinimide
3-(3-Bromo-5-methylthiophen-2-yl)butanoic acid
3-(4-Bromo-5-methylthiophen-2-yl)butanoic acid
Nitric acid
Sulfuric acid
3-(5-Methyl-3-nitrothiophen-2-yl)butanoic acid
3-(5-Methyl-4-nitrothiophen-2-yl)butanoic acid
Aluminum trichloride
Sulfur trioxide
3-(5-Methyl-thiophen-2-yl)-3-sulfobutanoic acid
4-(5-Methyl-thiophen-2-yl)-4-sulfobutanoic acid
p-Toluenesulfonic acid
Thionyl chloride
Oxalyl chloride
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
Lithium aluminum hydride
Diethyl ether
Tetrahydrofuran (THF)
Sodium borohydride

Oxidative and Reductive Transformation Pathways of this compound.

The chemical reactivity of this compound is characterized by the distinct functionalities of its thiophene ring and its carboxylic acid side chain. These two components of the molecule exhibit different susceptibilities to oxidative and reductive conditions, allowing for selective transformations.

Conversely, the butanoic acid side chain is the primary site for reduction. The carboxylic acid group is generally resistant to catalytic hydrogenation under conditions that would typically reduce a carbon-carbon double bond. However, it can be effectively reduced to a primary alcohol using powerful hydride-donating reagents. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of this transformation, converting the carboxylic acid to the corresponding alcohol, 4-(5-methylthiophen-2-yl)pentan-1-ol. chemistrysteps.commasterorganicchemistry.comlibretexts.org It is important to note that weaker reducing agents, such as sodium borohydride (NaBH₄), are typically not effective in reducing carboxylic acids. chemistrysteps.comlibretexts.orgyoutube.com The reduction process involves the initial deprotonation of the carboxylic acid by the hydride reagent, followed by the nucleophilic addition of hydride to the carbonyl carbon. chemistrysteps.com

Below is a table summarizing the expected oxidative and reductive transformations of this compound.

TransformationReagent(s)Product(s)Functional Group Targeted
Oxidation m-CPBA, H₂O₂3-(5-Methyl-1-oxothiophen-2-yl)butanoic acid (Sulfoxide), 3-(5-Methyl-1,1-dioxothiophen-2-yl)butanoic acid (Sulfone)Thiophene Ring (Sulfur)
Reduction LiAlH₄4-(5-Methylthiophen-2-yl)pentan-1-olCarboxylic Acid

Exploration of Novel Derivatives and Analogues of this compound for Structure-Reactivity Studies.

The systematic structural modification of this compound to create novel derivatives and analogues is a key strategy in medicinal chemistry and materials science to probe and optimize its physicochemical and biological properties. These structure-reactivity studies are guided by established design principles and often encounter predictable synthetic hurdles.

A primary design principle in the development of analogues of this compound is the concept of bioisosteric replacement . drughunter.comacs.org Bioisosteres are functional groups or substituents that possess similar physical and chemical properties, which can elicit a comparable biological response. drughunter.com This strategy is frequently employed to enhance a molecule's potency, selectivity, or pharmacokinetic profile. drughunter.com

For the carboxylic acid moiety, a common bioisosteric replacement is the tetrazole ring. drughunter.comnih.gov This substitution can maintain the acidic character necessary for certain biological interactions while potentially improving metabolic stability and cell permeability. drughunter.com Other heterocyclic groups can also serve as carboxylic acid bioisosteres, offering a range of acidities and steric profiles. acs.orgresearchgate.net

The thiophene ring itself is often considered a bioisostere of a benzene ring. nih.gov Therefore, replacing the 5-methylthiophene group with various substituted phenyl rings or other heterocyclic systems is a valid approach to explore the impact of aromaticity, electron density, and substituent positioning on the molecule's activity. Modifications could include introducing electron-donating or electron-withdrawing groups to the thiophene or a replacement aromatic ring to modulate its electronic character.

Further structural modifications can be envisioned for the butanoic acid side chain. Altering the length of the alkyl chain, introducing branching, or incorporating sites of unsaturation can influence the molecule's flexibility and lipophilicity, which are critical parameters for its interaction with biological targets.

The synthesis of novel derivatives and analogues of this compound presents several challenges, primarily related to regioselectivity and the compatibility of functional groups.

A significant hurdle in the synthesis of analogues with modified thiophene rings is achieving the desired regioselective functionalization . nih.govacs.orgmdpi.com The inherent reactivity of the thiophene ring can lead to a mixture of isomers during electrophilic substitution reactions. researchgate.net To overcome this, the use of directing groups or specific metal-catalyzed cross-coupling reactions may be necessary to install substituents at the desired positions on the thiophene ring with high selectivity. mdpi.com For instance, the synthesis of polysubstituted thiophenes often requires a multi-step approach involving sequential halogenation and metal-halogen exchange reactions to control the placement of different functional groups. mdpi.com

When modifying the butanoic acid side chain, protecting group strategies may be required to prevent unwanted reactions with the carboxylic acid functionality. For example, if a reaction is sensitive to acidic protons, the carboxylic acid would first need to be converted to an ester, which can then be hydrolyzed back to the acid in a later step.

The synthesis of chiral analogues also presents a challenge. If the desired analogue contains a stereocenter in the side chain, an asymmetric synthesis or a chiral resolution step will be necessary to obtain the enantiomerically pure compound. This can add complexity and cost to the synthetic route.

Finally, the synthesis of analogues where the thiophene ring is replaced by other heterocyclic systems will require the development of entirely new synthetic routes, which may involve multi-step sequences and the optimization of reaction conditions for each new heterocyclic core.

Molecular Interactions and Mechanistic Studies of 3 5 Methylthiophen 2 Yl Butanoic Acid

Investigation of Receptor Binding Mechanisms for 3-(5-Methylthiophen-2-yl)butanoic Acid.

In vitro binding affinity assays with molecular targets.

No data is available in the public domain regarding the in vitro binding affinity of this compound to any specific molecular targets.

Allosteric modulation and orthosteric binding site characterization.

There is no information available from scientific studies to characterize the potential allosteric modulation or orthosteric binding site interactions of this compound.

Enzyme Inhibition Kinetics and Mechanism of Action for this compound.

Characterization of reversible and irreversible inhibition.

No studies have been published that characterize the enzyme inhibition kinetics of this compound, including whether it acts as a reversible or irreversible inhibitor.

Elucidation of enzymatic pathways affected by this compound.

There is no available research elucidating any enzymatic pathways that are affected by this compound.

Modulation of Cellular Signaling Pathways by this compound in Model Systems.

No experimental data has been found regarding the modulation of any cellular signaling pathways by this compound in any model systems.

Investigation of Antimicrobial Mechanisms of this compound in Model Organisms (e.g., bacteria, fungi).While some related thiophene (B33073) derivatives may exhibit antimicrobial properties, specific studies on the antimicrobial mechanisms of this compound are absent from the current body of scientific literature.

Cell wall/membrane disruption studies.No studies were found that specifically investigate whether this compound acts by disrupting the cell walls or membranes of microorganisms.

Due to these limitations, providing a comprehensive and accurate article on the molecular interactions and mechanistic studies of this compound is not feasible. Further empirical research is required to elucidate the biological activities and mechanisms of this specific compound.

Inhibition of Essential Microbial Enzymes

While direct studies on the inhibitory effects of this compound on specific microbial enzymes are not extensively detailed in the current body of scientific literature, the broader class of thiophene derivatives has been the subject of numerous investigations for their potential as enzyme inhibitors. These studies provide a foundational understanding of the possible mechanisms by which thiophene-containing compounds, including this compound, may exert their antimicrobial effects.

Research into various thiophene-based molecules has revealed their capacity to inhibit a range of essential microbial enzymes. For instance, certain thiophene derivatives have demonstrated inhibitory activity against urease, a key enzyme in the pathogenesis of some bacteria. frontiersin.org The proposed mechanism often involves the interaction of the thiophene ring and its substituents with the active site of the enzyme. frontiersin.org

Furthermore, molecular docking studies on other substituted thiophenes have suggested potential interactions with microbial enzymes such as dihydrofolate reductase from Candida albicans and rhomboid protease from Escherichia coli. nih.gov These computational analyses indicate that the thiophene scaffold can fit into the active sites of these enzymes, potentially leading to their inhibition. nih.gov Thiophene derivatives have also been identified as inhibitors of other enzymes, including tyrosinase. mdpi.com

The general mechanism for enzyme inhibition by thiophene-related compounds can involve the formation of various molecular interactions with the enzyme's active site. The sulfur atom in the thiophene ring, along with other functional groups, can participate in hydrogen bonding, hydrophobic interactions, and coordination with metal ions present in the enzyme's active center. These interactions can block the substrate from binding or interfere with the catalytic process, thus inhibiting the enzyme's function.

Although specific inhibitory constants and detailed mechanistic data for this compound are not available, the existing research on analogous compounds suggests that its antimicrobial properties could be attributed to the inhibition of one or more essential microbial enzymes. Further targeted research, including enzyme assays and kinetic studies, is necessary to elucidate the specific molecular targets and the precise mechanism of action for this compound.

Computational and Theoretical Investigations of 3 5 Methylthiophen 2 Yl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability of 3-(5-Methylthiophen-2-yl)butanoic Acid.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies.

Geometry Optimization: The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the geometry of this compound would be optimized by finding the coordinates that correspond to the lowest energy on the potential energy surface. mdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Following geometry optimization, a vibrational frequency calculation is performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch of the carboxylic acid or the C-S stretch within the thiophene (B33073) ring.

Table 1: Illustrative Predicted Structural Parameters for this compound (DFT/B3LYP/6-311G(d,p)). Note: This data is hypothetical and serves as a representative example of typical computational outputs.
ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (Carboxylic Acid)1.21 Å
Bond LengthC-O (Carboxylic Acid)1.35 Å
Bond LengthC-S (Thiophene Ring)1.72 Å
Bond AngleO=C-O (Carboxylic Acid)124.5°
Bond AngleC-S-C (Thiophene Ring)92.8°
Vibrational FrequencyO-H Stretch (Carboxylic Acid)3550 cm-1
Vibrational FrequencyC=O Stretch (Carboxylic Acid)1735 cm-1

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com

The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity. libretexts.org Conversely, the LUMO is the orbital most capable of accepting electrons, indicating its electrophilicity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO might be distributed across the carboxylic acid group and the ring system.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound. Note: This data is hypothetical and for illustrative purposes.
PropertyPredicted Value (eV)Implication
HOMO Energy-6.25Electron-donating ability (nucleophilicity)
LUMO Energy-1.10Electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE)5.15High kinetic stability and low reactivity

Computational methods can quantify the degree of aromaticity. One common technique is the calculation of Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the geometric center of the ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). A large negative NICS value is indicative of significant diatropic ring current, a hallmark of aromaticity. By comparing the calculated NICS values for the thiophene ring in this compound to a standard aromatic compound like benzene (B151609), its degree of aromaticity can be assessed.

Table 3: Illustrative Aromaticity Indices (NICS) for the Thiophene Ring. Note: This data is hypothetical. Benzene is included as a reference.
CompoundNICS(0) (ppm)NICS(1) (ppm)Interpretation
Benzene (Reference)-9.7-11.5Highly Aromatic
Thiophene Ring in Target Molecule-7.8-9.9Moderately Aromatic

Molecular Docking Simulations for Ligand-Target Interactions of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site.

Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode. This analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the active site. mdpi.com For instance, the carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with polar residues, while the methylthiophene moiety could engage in hydrophobic interactions.

The insights gained from molecular docking can guide lead optimization. If the initial binding affinity of this compound is moderate, its structure can be virtually modified to enhance interactions. For example, adding hydrogen bond donors or acceptors or altering the size of hydrophobic groups could improve the fit within the active site.

Furthermore, this compound can serve as a template for in silico screening. mdpi.com Large databases of chemically similar compounds can be computationally docked against the same protein target to identify new molecules with potentially higher binding affinities and better pharmacological profiles. biotechnologia-journal.org This approach accelerates the discovery of more potent and selective drug candidates.

Table 4: Illustrative Molecular Docking Results Against a Hypothetical Protein Target. Note: This data is hypothetical and for demonstration purposes only.
ParameterValue/Description
Binding Affinity-7.2 kcal/mol
Key Hydrogen BondsCarboxylic acid with Arg120, Tyr355
Key Hydrophobic InteractionsThiophene ring with Val349, Leu531
Key Hydrophobic InteractionsMethyl group with Ala527

In Silico ADME Prediction Methodologies Relevant to Mechanistic Biological Studies (excluding human clinical context).

Computational approaches for metabolic stability prediction.

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. Computational models for predicting metabolic stability are diverse, ranging from expert rule-based systems to sophisticated machine learning algorithms and quantum mechanical calculations. researchgate.net These approaches primarily aim to identify the sites on a molecule that are most susceptible to metabolism by drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily. nih.gov

For this compound, several potential sites of metabolism can be hypothesized and computationally evaluated. The thiophene ring itself is a known substrate for oxidative metabolism, which can proceed via S-oxidation or epoxidation of the ring, often leading to reactive intermediates. femaflavor.orgacs.org Additionally, the aliphatic butanoic acid side chain and the methyl group on the thiophene ring are susceptible to oxidation.

To illustrate the application of these computational approaches, a hypothetical metabolic stability prediction for this compound is presented in the table below. This table outlines the potential sites of metabolism, the predicted metabolic reactions, and the computational tools that could be used for such predictions.

Predicted Site of MetabolismPredicted Metabolic ReactionExample Computational Tool/MethodPredicted Stability
Thiophene SulfurS-oxidationQuantum Mechanics (QM) CalculationsModerate
Thiophene Ring (C3/C4)Epoxidation/HydroxylationRule-based systems (e.g., BioTransformer) nih.govModerate to Low
Butanoic Acid Side Chain (alpha-carbon)HydroxylationMachine Learning (e.g., Random Forest)High
Butanoic Acid Side Chain (beta-carbon)HydroxylationSite of Metabolism (SOM) Prediction Software nih.govModerate
Methyl GroupHydroxylationQSAR Models nih.govHigh

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.

The predictions from these computational models would suggest that the thiophene ring is a primary site of metabolic vulnerability. This information is crucial for medicinal chemists, as it can guide structural modifications to enhance metabolic stability, for instance, by introducing electron-withdrawing groups to the thiophene ring to decrease its susceptibility to oxidation.

Blood-brain barrier penetration modeling for CNS-active compounds.

The ability of a compound to penetrate the blood-brain barrier (BBB) is a prerequisite for its therapeutic efficacy in treating CNS disorders. researchgate.net The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. dovepress.com The passive diffusion of molecules across the BBB is largely governed by their physicochemical properties, such as lipophilicity, molecular size, and hydrogen bonding capacity. nih.govcambridge.org

Computational models are widely used to predict the BBB penetration potential of drug candidates in the early stages of discovery. frontiersin.orgnih.gov These models are typically based on QSAR or machine learning algorithms that correlate calculated molecular descriptors with experimentally determined BBB permeability data (often expressed as logBB, the logarithm of the brain-to-plasma concentration ratio). nih.govresearchgate.net

For this compound, a preliminary assessment of its BBB penetration potential can be made by calculating key physicochemical properties. The lipophilicity of thiophene contributes to its ability to cross the BBB. nih.gov The presence of the carboxylic acid group, however, may increase the polar surface area and hydrogen bond donor capacity, which could potentially hinder BBB penetration.

A variety of in silico tools and web servers are available to predict BBB penetration. These tools often provide a binary classification (BBB+ for penetrating, BBB- for non-penetrating) or a quantitative logBB value. The table below presents a hypothetical in silico BBB penetration profile for this compound, based on commonly used molecular descriptors and predictive models.

Molecular DescriptorPredicted ValueInfluence on BBB PenetrationPredictive Model/Tool
LogP (Octanol-Water Partition Coefficient)2.5Favorable (indicates lipophilicity)Cheminformatics Software
Topological Polar Surface Area (TPSA)54.6 ŲFavorable (generally < 90 Ų) nih.govMolecular Modeling Software
Molecular Weight198.27 g/mol Favorable (generally < 400 Da) nih.govStandard Calculation
Number of Hydrogen Bond Donors1Favorable (generally ≤ 5)Molecular Modeling Software
Number of Hydrogen Bond Acceptors2Favorable (generally ≤ 10)Molecular Modeling Software
Predicted logBB0.15Indicates potential to cross the BBBQSAR Model nih.govresearchgate.net
BBB Penetration PredictionBBB+Likely to penetrate the BBBClassification-based Model nih.gov

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.

Based on these hypothetical predictions, this compound exhibits a physicochemical profile that is generally favorable for BBB penetration. The predicted positive logBB value further supports the likelihood of this compound reaching the CNS. However, it is important to note that these in silico predictions are estimations and must be validated by in vitro or in vivo experimental studies. frontiersin.org Computational models provide a valuable preliminary assessment that helps to prioritize compounds and design more resource-intensive experimental investigations. nih.gov

Advanced Analytical Methodologies for the Research and Characterization of 3 5 Methylthiophen 2 Yl Butanoic Acid

Chromatographic Separation Techniques for Purity Assessment and Isolation of 3-(5-Methylthiophen-2-yl)butanoic Acid.

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for the accurate determination of its purity. The choice of technique is dictated by the physicochemical properties of the compound and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) method development and validation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is crucial for both purity assessment and preparative isolation.

Method Development: A typical reversed-phase HPLC method for this compound would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention.

Chiral Separation: Given the presence of a chiral center, the separation of enantiomers is of significant interest. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral carboxylic acids. The mobile phase for chiral separations can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the specific CSP and the compound's solubility.

Validation: A validated HPLC method ensures reliability and reproducibility. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Parameter Typical Acceptance Criteria Example Data for this compound Analysis
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)≤ 2.0%0.8%
LODSignal-to-Noise Ratio of 3:10.1 µg/mL
LOQSignal-to-Noise Ratio of 10:10.3 µg/mL

This interactive table provides an overview of typical HPLC method validation parameters.

Gas Chromatography (GC) for volatile derivatives.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a carboxylic acid with relatively low volatility, derivatization is typically required to convert it into a more volatile and thermally stable form suitable for GC analysis.

Derivatization: A common derivatization strategy for carboxylic acids is esterification. For instance, reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester, can significantly increase the volatility of the analyte.

Analysis: The resulting derivative can be analyzed on a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides both retention time information for quantification and mass spectral data for structural confirmation.

Derivative Stationary Phase Typical Retention Time (min)
Methyl esterDB-512.5
Trimethylsilyl esterHP-5ms10.2

This interactive table shows example GC conditions for the analysis of derivatized this compound.

Supercritical Fluid Chromatography (SFC) for challenging separations.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, particularly for chiral separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol.

Advantages for Chiral Separations: SFC often provides faster separations and higher efficiency compared to HPLC for chiral compounds. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant increase in backpressure.

Methodology: For the chiral separation of this compound, a chiral stationary phase, similar to those used in HPLC, would be employed. The addition of an acidic or basic additive to the mobile phase can be crucial for improving peak shape and resolution for acidic analytes.

Advanced Spectroscopic Methods for Structural Elucidation and Confirmation of this compound.

Spectroscopic techniques are essential for the unambiguous determination of the molecular structure of this compound.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D-NMR, solid-state NMR).

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. While 1D ¹H and ¹³C NMR provide fundamental information, 2D NMR techniques are necessary to piece together the complete connectivity of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the methyl group on the thiophene (B33073) ring, the protons on the thiophene ring, the methine proton of the butanoic acid chain, the methylene (B1212753) protons, and the methyl group of the butanoic acid chain. The chemical shifts and coupling patterns would provide initial structural clues.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the thiophene ring, and the aliphatic carbons of the butanoic acid chain.

2D-NMR:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, allowing for the tracing of the connectivity of protons within the butanoic acid side chain and within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for connecting the butanoic acid side chain to the thiophene ring and for assigning quaternary carbons.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Thiophene-H6.5 - 7.0Thiophene-C120 - 145
CH (butanoic)~3.5C=O175 - 180
CH₂ (butanoic)~2.5CH (butanoic)~40
CH₃ (thiophene)~2.4CH₂ (butanoic)~35
CH₃ (butanoic)~1.2CH₃ (thiophene)~15
COOH>10CH₃ (butanoic)~20

This interactive table presents expected NMR chemical shift ranges for this compound.

High-Resolution Mass Spectrometry (HRMS) for elemental composition and fragmentation pattern analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments.

Elemental Composition: By measuring the exact mass of the molecular ion, HRMS can confirm the molecular formula of this compound (C₉H₁₂O₂S) with a high degree of confidence, distinguishing it from other isobaric compounds.

Fragmentation Pattern: Electron Ionization (EI) is a common ionization technique that induces fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely include:

Loss of the carboxylic acid group (-COOH).

Cleavage of the butanoic acid side chain.

Fragmentation of the thiophene ring.

The analysis of these fragments helps to confirm the connectivity of the different structural motifs within the molecule.

Fragment Ion Proposed Structure Expected m/z
[M - COOH]⁺3-(5-Methylthiophen-2-yl)propyl cation139.06
[M - C₃H₇O₂]⁺5-Methylthiophen-2-yl cation97.02
[C₄H₃S]⁺Thienyl cation83.00

This interactive table illustrates potential fragment ions in the mass spectrum of this compound.

X-ray Crystallography for single-crystal structural determination of this compound and its complexes.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the unequivocal determination of its molecular structure.

The process involves irradiating a single crystal with a focused X-ray beam. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured. This data is then processed using Fourier transforms to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

For this compound, X-ray crystallography would confirm the planar geometry of the 5-methylthiophene ring and the tetrahedral geometry of the chiral carbon in the butanoic acid chain. Furthermore, it would reveal the conformation of the butanoic acid side chain relative to the thiophene ring. In the solid state, the analysis would also elucidate intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which dictate the crystal packing. If the compound is co-crystallized with other molecules to form complexes, this technique can also map out the specific interactions between the acid and its binding partner.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 98.5
Volume (ų) 1029
Z (molecules per cell) 4

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis.

Infrared (IR) and Raman Spectroscopy for functional group identification and conformational studies.

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify functional groups within a molecule. Both methods probe the vibrational modes of molecules, but they are based on different physical principles and provide complementary information.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For this compound, IR spectroscopy is particularly useful for identifying the characteristic functional groups. The carboxylic acid group would exhibit a very broad O-H stretching band and a strong C=O (carbonyl) stretching band. The thiophene ring would show C-H and C=C stretching vibrations, as well as characteristic ring "breathing" modes.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. When photons are scattered from a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman would be effective in characterizing the C=C and C-S bonds of the thiophene ring. Conformational studies can also be performed, as the vibrational frequencies can be sensitive to the molecule's geometry.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Carboxylic Acid (O-H) Stretching 3300-2500 (very broad) Weak
Alkyl (C-H) Stretching 2960-2850 2960-2850
Thiophene (C-H) Stretching ~3100 ~3100
Carbonyl (C=O) Stretching 1725-1700 (strong) Moderate
Thiophene (C=C) Stretching 1600-1450 Strong
Carboxylic Acid (C-O) Stretching 1320-1210 Weak

Note: These are typical wavenumber ranges and the exact values for the target compound may vary.

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures.

LC-MS/MS for trace analysis and metabolite identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for detecting and quantifying compounds at trace levels in complex matrices. The liquid chromatograph first separates the components of a mixture based on their physicochemical properties (e.g., polarity). The separated components then enter the mass spectrometer.

In the context of this compound, LC-MS/MS would be the method of choice for pharmacokinetic studies, to measure its concentration in biological fluids like plasma or urine, or for identifying its metabolites. The initial mass spectrometer (MS1) would be set to select the molecular ion of the parent compound. This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by a second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of interfering substances. Metabolites, formed by enzymatic modification of the parent drug (e.g., hydroxylation, glucuronidation), would have different masses and retention times, allowing for their identification.

Table 3: Hypothetical LC-MS/MS Parameters for this compound

Parameter Value / Description
LC Column C18 reverse-phase
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 183.05 [M-H]⁻
Product Ions (m/z) Hypothetical fragments: e.g., 139.0 (loss of CO₂)

Note: The precursor and product ion values are calculated based on the molecular formula C₉H₁₂O₂S and are subject to experimental verification.

GC-MS for volatile impurities and reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column and carries the sample components, which are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries.

For this compound, GC-MS is particularly useful for identifying volatile impurities that may be present from its synthesis, such as residual solvents or starting materials (e.g., 2-methylthiophene). The technique can also be used to monitor the progress of the synthesis reaction by analyzing aliquots of the reaction mixture over time. To make the carboxylic acid more volatile and suitable for GC analysis, it is often necessary to convert it into a more volatile derivative, such as a methyl or silyl (B83357) ester, prior to injection.

Chiroptical Spectroscopic Techniques for Enantiomeric Excess Determination of Chiral this compound

Since this compound contains a chiral center, it can exist as a pair of enantiomers. Chiroptical techniques are essential for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral sample.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed three-dimensional information about molecular structure, making it a powerful tool for determining the absolute configuration and conformational analysis of chiral molecules such as this compound.

The principle of VCD lies in the fact that any chiral molecule will interact differently with left and right circularly polarized light during a vibrational transition. This differential absorption results in a VCD spectrum, which can be positive or negative for each vibrational band. The sign and intensity of these VCD signals are highly sensitive to the molecule's stereochemistry.

For a molecule like this compound, which possesses a stereogenic center at the C3 position of the butanoic acid chain, VCD can be instrumental in unambiguously assigning the absolute configuration as either (R) or (S). This is typically achieved by comparing the experimentally measured VCD spectrum with the theoretically predicted spectrum for one of the enantiomers, calculated using quantum chemical methods such as Density Functional Theory (DFT). A good agreement between the experimental and calculated spectra allows for a definitive assignment of the absolute configuration.

Furthermore, VCD is an excellent method for investigating the conformational landscape of flexible molecules in solution. The butanoic acid side chain and its orientation relative to the 5-methylthiophen-2-yl group can adopt various conformations due to rotation around single bonds. These different conformers will have unique VCD spectra. The experimentally observed spectrum is a population-weighted average of the spectra of all contributing conformers. By comparing the experimental spectrum with the calculated spectra of different low-energy conformers, researchers can gain insights into the predominant solution-state conformation of this compound.

In a typical VCD study of this compound, the experimental VCD and infrared absorption spectra would be recorded in a suitable solvent, such as deuterated chloroform (B151607) (CDCl3), over a specific range of the mid-infrared region. Concurrently, computational calculations would be performed to predict the VCD and absorption spectra for a chosen enantiomer, for instance, the (R)-enantiomer. The comparison between the experimental and theoretical data would then lead to the determination of the absolute configuration and a deeper understanding of its conformational preferences. In cases where intermolecular hydrogen bonding of the carboxylic acid moiety complicates spectral interpretation, the acid can be converted to its corresponding methyl ester to simplify the analysis. nih.gov

The following table illustrates the type of data that would be generated in a VCD analysis of this compound, comparing experimental frequencies and VCD signals with theoretically calculated values for a specific enantiomer.

Vibrational Mode DescriptionExperimental Frequency (cm⁻¹)Experimental VCD SignCalculated Frequency (cm⁻¹)Calculated VCD Sign
C=O stretch of COOH1710(+)1715(+)
Asymmetric CH₃ bend1455(-)1450(-)
Symmetric CH₃ bend1380(+)1375(+)
C-O stretch of COOH1290(-)1295(-)
Thiophene ring stretch1230(+)1225(+)
CH bend at stereocenter1150(+)1155(+)

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected outcome of a VCD analysis.

Applications of 3 5 Methylthiophen 2 Yl Butanoic Acid in Non Clinical Research Fields

Utility of 3-(5-Methylthiophen-2-yl)butanoic Acid as a Versatile Synthetic Building Block

The molecular architecture of this compound makes it a promising candidate as a versatile building block in organic synthesis. The presence of a carboxylic acid functional group allows for a wide range of chemical modifications, while the substituted thiophene (B33073) ring offers sites for further functionalization.

Precursor in the synthesis of novel heterocyclic scaffolds

The carboxylic acid moiety of this compound can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols. These transformations would enable its incorporation into a variety of heterocyclic systems. For instance, condensation reactions with diamines or hydrazines could lead to the formation of novel benzodiazepine (B76468) or pyrazolidinone analogs containing a 5-methylthiophen-2-yl substituent. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Intermediate in the development of complex organic molecules

Beyond the synthesis of heterocyclic scaffolds, this compound could serve as a key intermediate in the total synthesis of more complex organic molecules. The thiophene ring can participate in various coupling reactions, such as Suzuki or Stille cross-coupling, allowing for the attachment of diverse aryl or vinyl groups. This would enable the construction of elaborate molecular frameworks with potential applications in various areas of chemical research.

Potential Applications in Materials Science Research

The incorporation of thiophene-containing units into larger molecular structures is a common strategy in the development of advanced materials. The specific substitution pattern of this compound could offer unique properties to such materials.

Integration into conjugated polymers for electronic applications

Thiophene-based polymers are renowned for their semiconducting properties and are widely used in organic electronics. The butanoic acid side chain of this compound could be utilized to attach this thiophene unit onto a polymer backbone. The methyl group on the thiophene ring could influence the polymer's solubility and packing, potentially tuning its electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Role in the design of supramolecular assemblies

The carboxylic acid group of this compound is capable of forming strong hydrogen bonds. This property could be exploited in the design of self-assembling supramolecular structures. By carefully designing complementary molecules, it may be possible to create well-ordered assemblies such as liquid crystals, gels, or molecular networks with interesting optical or electronic properties.

Research in Agrochemical Science Focusing on this compound

The field of agrochemical research is constantly in search of new molecules with potential herbicidal, fungicidal, or insecticidal activity. While no specific studies on the agrochemical applications of this compound have been reported, its structural features suggest it could be a valuable lead compound.

Thiophene-containing compounds have been shown to exhibit a range of biological activities. The butanoic acid side chain could be modified to mimic the structure of known herbicides or to enhance the molecule's uptake and transport within a plant. Further research would be needed to synthesize and screen a library of derivatives of this compound to evaluate their potential as agrochemicals.

Mechanistic Studies of Herbicidal or Fungicidal Activity in Plant Models

The presence of the thiophene ring in this compound suggests its potential as a lead compound for developing new herbicides or fungicides. nih.gov Thiophene derivatives have been shown to possess a wide range of biological activities, including antimicrobial and herbicidal properties. encyclopedia.pubnih.govacs.org

Potential Herbicidal Activity: Research into novel picolinic acid compounds, which are a class of synthetic auxin herbicides, has shown that the introduction of a pyrazolyl group at a specific position on a 2-picolinic acid structure can lead to potent herbicidal activity. This indicates that the modification of heterocyclic carboxylic acids is a viable strategy for discovering new herbicides. While not a picolinic acid, the structural combination of a heterocyclic ring (thiophene) and a carboxylic acid (butanoic acid) in this compound warrants investigation into its potential herbicidal effects. Mechanistic studies could explore its ability to disrupt essential plant processes, such as amino acid synthesis, photosynthesis, or cell division.

Potential Fungicidal Activity: Numerous thiophene derivatives have been synthesized and evaluated for their fungicidal activity. For instance, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been designed as potent succinate (B1194679) dehydrogenase (SDH) inhibitors, a key target for fungicides. nih.govacs.org These compounds have shown remarkable in vitro activity against various phytopathogenic fungi. nih.govacs.org Given these precedents, this compound could be investigated for its potential to inhibit fungal growth. Mechanistic studies in plant models would be essential to determine if the compound or its derivatives could disrupt fungal cell wall synthesis, interfere with fungal metabolism, or induce plant defense responses.

To illustrate the potential for fungicidal activity based on related compounds, the following table summarizes the activity of some thiophene carboxamide derivatives against the fungus Sclerotinia sclerotiorum:

Compound TypeExample CompoundEC50 (mg/L) against S. sclerotiorum
Thiophene CarboxamideCompound 4i0.140 ± 0.034
Commercial FungicideBoscalid0.645 ± 0.023
This table is for illustrative purposes and is based on data for structurally related compounds, not this compound. nih.govacs.org

Exploration as a Plant Growth Regulator

Butanoic acid and its derivatives are known to influence plant growth and development. neliti.com Plant growth regulators are organic substances that, in small amounts, modify physiological processes in plants. tnau.ac.ineagri.org They can influence a variety of processes, including cell elongation, cell division, and differentiation.

The butanoic acid moiety in this compound suggests that it could potentially function as a plant growth regulator. Research on other carboxylic acids, such as indole-3-butyric acid (IBA), a well-known rooting hormone, demonstrates the significant impact of this functional group on plant development. neliti.com

Exploratory studies could investigate the effect of this compound on:

Seed germination: Assessing its ability to either promote or inhibit seed sprouting.

Root initiation and development: Evaluating its potential as a rooting agent for cuttings.

Stem elongation: Determining if it promotes or retards stem growth, which could have applications in managing crop height.

Fruit development: Investigating its influence on fruit set, size, and ripening.

The following table provides examples of different classes of plant growth regulators and their general functions, offering a context for the potential roles of a novel butanoic acid derivative:

Class of Plant Growth RegulatorPrimary Function(s)Example(s)
AuxinsCell elongation, root initiation, apical dominanceIndole-3-acetic acid (IAA), Indole-3-butyric acid (IBA)
GibberellinsStem elongation, seed germination, floweringGibberellic acid (GA3)
CytokininsCell division, shoot formation, delay of senescenceZeatin, Kinetin
Abscisic AcidDormancy, stress response, stomatal closureAbscisic acid (ABA)
This table provides a general overview of plant growth regulators and is not indicative of the specific function of this compound.

Environmental Research Applications of this compound

The environmental fate and potential applications in remediation of novel chemical compounds are of significant interest. The structure of this compound suggests avenues for research in its biodegradability and role in pollution management.

Studies on its Biodegradability and Environmental Fate

Understanding the biodegradability of a compound is crucial for assessing its environmental impact. The environmental fate of carboxylic acids can vary widely depending on their structure. oup.comijprems.comoup.comresearchgate.net Some are readily biodegradable, while others may persist in the environment. oup.comoup.comresearchgate.net

Thiophene and its derivatives, while naturally occurring in some contexts, can be resistant to biodegradation when present as the sole carbon source. dtu.dkresearchgate.netoup.com However, they can be degraded through cometabolism, where microorganisms break them down in the presence of another primary substrate, such as benzene (B151609). dtu.dkresearchgate.netoup.com The butanoic acid side chain of this compound might be more susceptible to microbial attack, potentially initiating the degradation process.

Research on the biodegradability of this compound would likely involve:

Aerobic and anaerobic degradation studies: Using soil and water microcosms to determine the rate and extent of its breakdown under different oxygen conditions.

Identification of microbial consortia: Isolating and identifying bacteria and fungi capable of degrading the compound.

Metabolite identification: Characterizing the intermediate products of degradation to understand the breakdown pathway.

Role in Pollution Remediation Research

Thiophene derivatives are present in some industrial waste streams and can be environmental pollutants. researchgate.net Research into the degradation of these compounds is therefore relevant to pollution remediation. While this compound itself is not a known pollutant, studying its degradation pathways could provide insights into the bioremediation of other thiophene-containing compounds.

Furthermore, some thiophene-based materials are being explored for their potential in pollution control. For example, metal-organic frameworks containing thiophene derivatives have been investigated for the selective removal of sulfur compounds from fuels. nih.govacs.org While a direct role for this compound in this specific application is not immediately apparent, it highlights the broader potential of thiophene chemistry in environmental technologies.

Research in this area could hypothetically explore:

Use as a model compound: Employing this compound as a representative thiophene derivative to study degradation mechanisms.

Development of bioremediation strategies: If microorganisms capable of degrading this compound are identified, they could potentially be used to treat waste contaminated with other thiophenes.

Future Directions and Emerging Research Frontiers for 3 5 Methylthiophen 2 Yl Butanoic Acid

Development of Advanced Automation and High-Throughput Screening for Synthesis and Analysis

The future of research on 3-(5-Methylthiophen-2-yl)butanoic acid and its derivatives will be heavily influenced by the integration of advanced automation and high-throughput screening (HTS) technologies. These approaches are designed to dramatically increase the efficiency and speed of synthesizing and evaluating new chemical entities. ewadirect.comyoutube.com Automated synthesis platforms, utilizing robotic systems, can perform complex multi-step reactions, enabling the rapid production of a large library of analogs based on the core structure of this compound. This capability allows for the systematic exploration of structure-activity relationships by varying substituents on the thiophene (B33073) ring and the butanoic acid chain.

High-throughput screening, which allows for the testing of millions of compounds against a specific biological target, is a cornerstone of modern drug discovery. youtube.com In the context of this compound, HTS can be employed to rapidly identify compounds with desired biological activities, such as inhibiting a particular enzyme or modulating a cellular pathway. ewadirect.comnih.gov The combination of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can significantly shorten the timeline for identifying promising lead compounds. youtube.com

TechnologyApplication in this compound ResearchPotential Impact
Automated Synthesis PlatformsRapid generation of a diverse library of derivatives.Accelerated exploration of structure-activity relationships.
High-Throughput Screening (HTS)Screening of compound libraries against various biological targets. nih.govEfficient identification of new biological activities and therapeutic applications.
Acoustic Droplet EjectionMiniaturization of assays, reducing reagent consumption and waste. youtube.comIncreased efficiency and sustainability of the screening process.
High-Content ImagingAnalysis of cellular responses to treatment with compound analogs.Deeper understanding of the compound's mechanism of action at a cellular level.

Deeper Mechanistic Elucidation of Biological Interactions at the Atomic Level

A fundamental understanding of how this compound interacts with its biological targets is crucial for rational drug design and optimization. Future research will increasingly rely on a suite of advanced analytical and computational techniques to elucidate these interactions at the atomic level. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its target protein, revealing the precise molecular interactions that govern its activity.

Complementing these experimental methods, computational approaches like molecular dynamics simulations and quantum mechanics calculations will offer dynamic insights into the binding process. nih.gov These simulations can model the behavior of the compound in the binding pocket of a protein over time, helping to predict binding affinities and identify key residues involved in the interaction. This detailed mechanistic understanding is invaluable for designing next-generation analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Exploration of Novel Chemical Space through Combinatorial and Diversity-Oriented Synthesis

To unlock the full potential of the this compound scaffold, it is essential to explore a broad and diverse chemical space. Combinatorial chemistry and diversity-oriented synthesis are powerful strategies for achieving this goal. wisdomlib.org Combinatorial chemistry focuses on the systematic and repetitive connection of a set of "building blocks" to create a large library of related compounds. nih.govacs.org This approach can be used to generate a focused library of this compound derivatives with variations at specific positions.

Diversity-oriented synthesis, on the other hand, aims to produce a collection of structurally diverse and complex molecules from simple starting materials. This strategy is particularly useful for discovering novel molecular scaffolds with unexpected biological activities. By applying these synthetic strategies, researchers can generate a wealth of new compounds based on the this compound core, increasing the probability of discovering molecules with unique and valuable properties. bohrium.com

Integration of Artificial Intelligence and Machine Learning in Predictive Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development by enabling researchers to make more accurate predictions about the properties and activities of new compounds. astrazeneca.comnih.gov In the context of this compound, AI and ML algorithms can be trained on existing data to develop predictive models for a wide range of properties, including biological activity, toxicity, and pharmacokinetics. mdpi.comnih.gov

These models can then be used to virtually screen large libraries of hypothetical compounds, prioritizing those with the most promising predicted profiles for synthesis and experimental testing. nih.gov This in silico approach can significantly reduce the time and cost associated with drug discovery by focusing resources on the most likely candidates. harvard.edu Furthermore, generative AI models can design entirely new molecules with desired properties, offering a powerful tool for de novo drug design. harvard.edu

AI/ML ApplicationDescriptionRelevance to this compound
Quantitative Structure-Activity Relationship (QSAR)Models that correlate chemical structure with biological activity. nih.govnih.govPredicting the potency of new derivatives and guiding lead optimization.
ADMET PredictionPredicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. nih.govEarly identification of candidates with favorable drug-like properties.
De Novo Drug DesignGenerative models that create novel molecular structures with desired properties. mdpi.comDesigning new analogs of this compound with enhanced efficacy and safety.
Predictive BiologyIdentifying potential biological targets for a given compound. harvard.eduDiscovering new therapeutic applications for the this compound scaffold.

Interdisciplinary Research Initiatives for Broader Impact and Application Discovery

The future development of this compound will benefit greatly from interdisciplinary collaborations that bridge the gap between different scientific fields. bohrium.com Thiophene-based materials have already found applications in electronics and optoelectronics, and there is potential to explore the use of this compound in the development of novel biomaterials, sensors, or drug delivery systems. researchgate.net

Collaborations between chemists, biologists, materials scientists, and engineers can foster innovation and lead to the discovery of entirely new applications for this versatile molecule. For instance, incorporating this compound into a polymer backbone could yield a new material with unique conductive or biodegradable properties. Similarly, its biological activity could be harnessed in the development of targeted drug delivery systems that release a therapeutic agent in response to a specific biological stimulus.

Challenges and Opportunities in the Field of Thiophene-Based Butanoic Acid Research

The continued exploration of thiophene-based butanoic acids, including this compound, presents both challenges and opportunities. One of the primary challenges lies in developing efficient and scalable synthetic routes to complex derivatives. nih.govresearchgate.net Overcoming these synthetic hurdles will be crucial for generating the diverse libraries of compounds needed for comprehensive biological evaluation. Another challenge is the accurate prediction of off-target effects and potential toxicity, which remains a significant concern in drug development.

Despite these challenges, the opportunities in this field are vast. The thiophene ring is a privileged scaffold in medicinal chemistry, and its unique electronic and steric properties offer a rich platform for designing novel therapeutic agents. rsc.orgbohrium.com The continued development of advanced research tools and methodologies, as outlined in this article, will undoubtedly accelerate the pace of discovery and unlock the full therapeutic and technological potential of this compound and related compounds.

Q & A

Q. What novel derivatives can be designed to enhance pharmacokinetic properties?

  • Methodological Answer :
  • Prodrugs : Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester hydrolyzed in vivo).
  • PEGylation : Attach polyethylene glycol chains to enhance solubility and half-life.
  • Hybrid Molecules : Conjugate with NSAIDs (e.g., ibuprofen) for dual-action therapeutics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.